7-Methoxy-2-phenyl-3-chromanol
Description
7-Methoxy-2-phenyl-3-chromanol is a chromanol derivative characterized by a chroman (benzopyran) core substituted with a methoxy group at position 7, a phenyl group at position 2, and a hydroxyl group at position 2. Chromanol derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(2R,3R)-7-methoxy-2-phenyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C16H16O3/c1-18-13-8-7-12-9-14(17)16(19-15(12)10-13)11-5-3-2-4-6-11/h2-8,10,14,16-17H,9H2,1H3/t14-,16-/m1/s1 |
InChI Key |
ACLQYTVYECESMA-GDBMZVCRSA-N |
SMILES |
COC1=CC2=C(CC(C(O2)C3=CC=CC=C3)O)C=C1 |
Isomeric SMILES |
COC1=CC2=C(C[C@H]([C@H](O2)C3=CC=CC=C3)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(C(O2)C3=CC=CC=C3)O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-Methoxy-2-phenyl-3-chromanol can be contextualized by comparing it to the following analogs:
Structural Analogs and Their Properties
Key Differences and Trends
Substituent Effects on Reactivity The phenyl group at position 2 in 7-Methoxy-2-phenyl-3-chromanol distinguishes it from analogs like 7-methoxy-4-methylcoumarin (methyl at C4) and 7-methoxycoumarin-6-carboxylic acid (carboxylic acid at C6). Hydroxyl vs. Carbonyl Groups: The hydroxyl at C3 in 7-Methoxy-2-phenyl-3-chromanol contrasts with the carbonyl group in 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid . This difference impacts hydrogen-bonding capacity and solubility.
Thermal Stability The melting point of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (193–194°C) suggests higher crystallinity compared to non-carboxylic acid derivatives, likely due to intermolecular hydrogen bonding .
Biological Activity Analogs like 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one exhibit strong antioxidant activity due to multiple hydroxyl groups, whereas 7-Methoxy-2-phenyl-3-chromanol’s methoxy group may reduce redox activity but enhance metabolic stability .
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